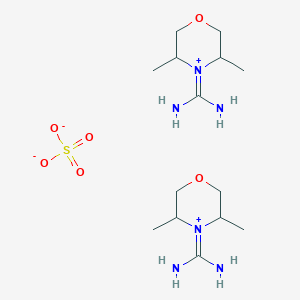
2,4-Difluorophenyl isothiocyanate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4-Difluorophenyl isothiocyanate and related compounds involves multiple steps, including fluorination and the introduction of the isothiocyanate group. Research has explored the synthesis of various fluorinated phenyl isothiocyanates, with a focus on optimizing reaction conditions for better yield and purity. The methodologies vary but often involve halogenation followed by thiourea formation and subsequent transformation into isothiocyanates (Facchetti et al., 2004; Wüst et al., 2004).
Molecular Structure Analysis
The molecular structure of 2,4-Difluorophenyl isothiocyanate is characterized by the presence of fluorine atoms which significantly influence its electronic properties. Fluorine atoms induce a strong electronegative effect, altering the electron density across the molecule. This has implications for its reactivity and interactions with other molecules. Structural analyses, often through X-ray crystallography, reveal how fluorine substitution affects molecular packing and solid-state structures (Adamson et al., 1995).
Chemical Reactions and Properties
2,4-Difluorophenyl isothiocyanate participates in various chemical reactions, leveraging its active isothiocyanate group. It's involved in the synthesis of thioureas, a class of compounds with wide applications, by reacting with amines. The presence of fluorine atoms adjacent to the isothiocyanate group can influence these reactions, affecting the electron density and reactivity of the isothiocyanate function (Ibata et al., 1992).
Applications De Recherche Scientifique
Understanding molecular structure, entropy, and vibrational spectral analysis, as studied in the context of 2,4-difluorophenol (Subramanian, Anbarasan, & Manimegalai, 2009).
Research into 2,4-D herbicide toxicity, focusing on occupational risk, neurotoxicity, herbicide resistance, non-target species, and molecular imprinting (Zuanazzi, Ghisi, & Oliveira, 2020).
Application in organic field-effect transistors and transistor nonvolatile memory elements (Facchetti et al., 2004).
Optical resolution applied in synthesizing biologically active enantiomers of antifungal agents (Miyauchi & Ohashi, 1995).
Acting as cancer chemopreventive agents by modifying carcinogen metabolism (Hecht, 1999).
Use in hole-injecting/hole-transporting layers in organic light-emitting devices to improve efficiency and luminance (Li et al., 2012).
Beneficial effects in models of carcinogenesis, cardiovascular, and neurological diseases, potentially improving human health (Dinkova-Kostova & Kostov, 2012).
Activation of Nrf2 in cultured fibroblasts, inducing phase 2 and antioxidant enzymes (Ernst et al., 2011).
Use in small human clinical trials against various diseases, suggesting potential in larger human disease mitigation efforts (Palliyaguru et al., 2018).
Synthesis of novel analgesic-antiinflammatory salicylates more active than aspirin (Hannah et al., 1978).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
2,4-Difluorophenyl isothiocyanate is a fluorinated building block used in the synthesis of various chemical compounds It’s known to be used in the synthesis of hydrazinecarbothioamides , suggesting that its targets could be related to the biochemical pathways these compounds affect.
Mode of Action
It’s known to react with hydrazides to form hydrazinecarbothioamides . This suggests that it may interact with its targets through the formation of covalent bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Given its use in the synthesis of hydrazinecarbothioamides , it’s possible that it may affect pathways related to the function of these compounds
Propriétés
IUPAC Name |
2,4-difluoro-1-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGGPKIFVAIRGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333840 | |
| Record name | 2,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Difluorophenyl isothiocyanate | |
CAS RN |
141106-52-7 | |
| Record name | 2,4-Difluorophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-difluoro-1-isothiocyanatobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 2,4-Difluorophenyl isothiocyanate in the context of the provided research?
A1: 2,4-Difluorophenyl isothiocyanate is primarily used as a derivatizing agent for amino acids. [, ] This derivatization process aims to enhance the enantiomeric separation of amino acids using High-Performance Liquid Chromatography (HPLC) on chiral stationary phases like teicoplanin. [] Essentially, it helps scientists better distinguish between the mirror-image forms of amino acids, which is crucial for understanding their biological activity and developing new drugs.
Q2: How does the structure of 2,4-Difluorophenyl isothiocyanate contribute to its effectiveness in amino acid separation?
A2: The structure of 2,4-Difluorophenyl isothiocyanate plays a key role in enhancing enantiomeric separation. The presence of the isothiocyanate group allows for reaction with amino acids, while the 2,4-difluorophenyl moiety contributes significantly to the resolution. This is due to several factors:
- Hydrogen bonding: The nitrogen and sulfur atoms from the isothiocyanate fragment can engage in hydrogen bonding interactions with the chiral stationary phase. []
- Steric hindrance: The bulky nature of the 2,4-difluorophenyl group introduces steric hindrance, further differentiating the interactions between the derivatized amino acid enantiomers and the stationary phase. []
- Pi-pi interactions: The electron-withdrawing fluorine atoms in the aromatic ring enhance the strength of pi-pi interactions with the stationary phase, leading to greater separation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one Hydrochloride](/img/structure/B21432.png)








![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
